4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate
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Overview
Description
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate is a chemically modified derivative of spiramycin, an antibiotic belonging to the macrolide class. This compound is primarily used as an intermediate in the preparation of chemically modified spiramycins . The molecular formula of this compound is C51H90N2O15Si, and it has a molecular weight of 999.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate involves multiple steps, starting from the parent compound spiramycin. The key steps include the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups and the formation of the dioxabicyclo structure. The reaction conditions typically involve the use of solvents like chloroform and dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production capacity ranges from kilograms to metric tons, with cleanroom environments maintained at Class 100 to Class 100,000 levels.
Chemical Reactions Analysis
Types of Reactions
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols or alkanes .
Scientific Research Applications
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other chemically modified spiramycins.
Biology: In studies involving the mechanism of action of macrolide antibiotics.
Medicine: In the development of new antibiotic formulations.
Industry: In the large-scale production of spiramycin derivatives for pharmaceutical use
Mechanism of Action
The mechanism of action of 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate is similar to that of spiramycin. It binds to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, making it an effective antibiotic .
Comparison with Similar Compounds
Similar Compounds
Spiramycin: The parent compound from which 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate is derived.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Azithromycin: A more advanced macrolide with improved pharmacokinetic properties.
Uniqueness
This compound is unique due to its chemically modified structure, which enhances its stability and potentially its efficacy.
Properties
IUPAC Name |
[(2S,5S)-2-[[(1R,5R,7E,9E,11R,12R,14R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,5S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H90N2O15Si/c1-29-25-35-26-41(68-69(16,17)50(7,8)9)65-38(27-39(55)59-30(2)21-19-18-20-22-37(29)64-40-24-23-36(52(11)12)31(3)60-40)46(58-15)45(35)67-49-47(63-34(6)54)43(53(13)14)44(32(4)62-49)66-42-28-51(10,57)48(56)33(5)61-42/h18-20,22,29-33,35-38,40-49,56-57H,21,23-28H2,1-17H3/b19-18+,22-20+/t29-,30-,31?,32?,33?,35-,36+,37+,38-,40+,41?,42+,43?,44-,45+,46+,47?,48+,49+,51?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEOXEWZCLYMKP-CXBROEQJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC2CC(OC(CC(=O)O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)OC5CCC(C(O5)C)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]2CC(O[C@H](CC(=O)O1)[C@@H]([C@H]2O[C@H]3C(C([C@@H](C(O3)C)O[C@H]4CC([C@H](C(O4)C)O)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)O[C@H]5CC[C@@H](C(O5)C)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H90N2O15Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
999.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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